molecular formula C18H18N2O3S2 B2394650 1-[4-(BENZENESULFONYL)-2-(THIOPHEN-2-YL)-1,3-OXAZOL-5-YL]PIPERIDINE CAS No. 627832-82-0

1-[4-(BENZENESULFONYL)-2-(THIOPHEN-2-YL)-1,3-OXAZOL-5-YL]PIPERIDINE

Cat. No.: B2394650
CAS No.: 627832-82-0
M. Wt: 374.47
InChI Key: BGNNMNLIOAWAPQ-UHFFFAOYSA-N
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Description

1-[4-(BENZENESULFONYL)-2-(THIOPHEN-2-YL)-1,3-OXAZOL-5-YL]PIPERIDINE is a complex organic compound that features a combination of phenylsulfonyl, piperidinyl, and thiophenyl groups attached to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(BENZENESULFONYL)-2-(THIOPHEN-2-YL)-1,3-OXAZOL-5-YL]PIPERIDINE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as an α-haloketone and an amide.

    Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group can be introduced via a sulfonylation reaction using phenylsulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Piperidinyl Group: The piperidinyl group can be attached through a nucleophilic substitution reaction using piperidine.

    Incorporation of the Thiophenyl Group: The thiophenyl group can be introduced through a cross-coupling reaction such as the Suzuki-Miyaura coupling using a thiophenyl boronic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and continuous flow reactors to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

1-[4-(BENZENESULFONYL)-2-(THIOPHEN-2-YL)-1,3-OXAZOL-5-YL]PIPERIDINE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield corresponding alcohols or amines.

Scientific Research Applications

1-[4-(BENZENESULFONYL)-2-(THIOPHEN-2-YL)-1,3-OXAZOL-5-YL]PIPERIDINE has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for designing new drugs with potential therapeutic effects.

    Materials Science: It can be utilized in the development of advanced materials with specific electronic or optical properties.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 1-[4-(BENZENESULFONYL)-2-(THIOPHEN-2-YL)-1,3-OXAZOL-5-YL]PIPERIDINE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    4-(Phenylsulfonyl)-5-(piperidin-1-yl)-2-(furan-2-yl)oxazole: Similar structure but with a furan ring instead of a thiophene ring.

    4-(Phenylsulfonyl)-5-(morpholin-4-yl)-2-(thiophen-2-yl)oxazole: Similar structure but with a morpholine ring instead of a piperidine ring.

Uniqueness

The uniqueness of 1-[4-(BENZENESULFONYL)-2-(THIOPHEN-2-YL)-1,3-OXAZOL-5-YL]PIPERIDINE lies in its specific combination of functional groups, which imparts distinct chemical and physical properties. This makes it a valuable compound for various research and industrial applications.

Biological Activity

1-[4-(Benzenesulfonyl)-2-(thiophen-2-yl)-1,3-oxazol-5-yl]piperidine is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure

The molecular formula for this compound is C19H20N2O3S2C_{19}H_{20}N_{2}O_{3}S_{2}, indicating a complex structure that includes a piperidine ring, a benzenesulfonyl group, and an oxazole moiety. The presence of sulfur and nitrogen atoms contributes to its unique biological properties.

Pharmacological Properties

The biological activity of this compound can be categorized into various pharmacological effects:

  • Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing piperidine and thiophene rings have shown antifungal and insecticidal activities against various pathogens, indicating the potential for broader antimicrobial applications .
  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes. For example, related compounds have been documented to inhibit beta-lactamase enzymes in Escherichia coli, which are responsible for antibiotic resistance . This suggests that this compound could have similar inhibitory effects.

Case Study 1: Antifungal Activity

A study investigated the antifungal efficacy of related piperidine derivatives against Pseudoperonospora cubensis. The results showed a 100% inhibition rate at specific concentrations, outperforming standard antifungal agents like azoxystrobin. This suggests that the oxazole and thiophene components enhance the bioactivity of piperidine derivatives .

Case Study 2: Insecticidal Properties

Another research highlighted the insecticidal activity of compounds structurally related to this compound. The lethal concentration (LC50) values were determined against various pests, showing promising results that could lead to agricultural applications .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

  • Interaction with Cellular Targets : The sulfonyl and oxazole groups may interact with specific cellular targets or receptors involved in microbial growth or insect physiology.
  • Inhibition of Metabolic Pathways : Similar compounds have been shown to disrupt metabolic pathways in pathogens, leading to their death or reduced virulence.

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/PathwayObserved EffectReference
AntifungalPseudoperonospora cubensis100% inhibition
InsecticidalMythimna separata100% lethal at 500 μg/mL
Enzyme InhibitionBeta-lactamase (E. coli)Inhibition observed

Properties

IUPAC Name

4-(benzenesulfonyl)-5-piperidin-1-yl-2-thiophen-2-yl-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S2/c21-25(22,14-8-3-1-4-9-14)17-18(20-11-5-2-6-12-20)23-16(19-17)15-10-7-13-24-15/h1,3-4,7-10,13H,2,5-6,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGNNMNLIOAWAPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(N=C(O2)C3=CC=CS3)S(=O)(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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